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molecular formula C8H6N4 B3252816 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile CAS No. 219762-30-8

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile

Cat. No. B3252816
M. Wt: 158.16 g/mol
InChI Key: ZZHMVQXJPOVWEP-UHFFFAOYSA-N
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Patent
US06348474B1

Procedure details

In the same manner as in the following Preparation Example 14-2, 2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile (140 mg) and 2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile (113 mg) were respectively obtained as pale-brown crystals and pale-yellow amorphous from 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (200 mg).
Name
2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
140 mg
Type
reactant
Reaction Step One
Name
2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
113 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:12](CC2C=CC(C3C=CC=CC=3)=CC=2)[C:5]2=[N:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=[C:4]2[N:3]=1.CC1N(CC2C=CC(C3C=CC=CC=3)=CC=2)C2C(N=1)=NC(C#N)=CC=2>>[CH3:1][C:2]1[NH:3][C:4]2[C:5]([N:12]=1)=[N:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=2

Inputs

Step One
Name
2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
140 mg
Type
reactant
Smiles
CC1=NC=2C(=NC(=CC2)C#N)N1CC1=CC=C(C=C1)C1=CC=CC=C1
Name
2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
113 mg
Type
reactant
Smiles
CC=1N(C=2C(=NC(=CC2)C#N)N1)CC1=CC=C(C=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=2C(=NC(=CC2)C#N)N1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 293%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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